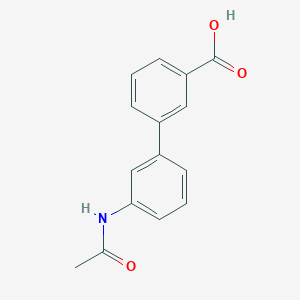

3'-Acetamidobiphenyl-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(3-acetamidophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-10(17)16-14-7-3-5-12(9-14)11-4-2-6-13(8-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQLIAIJVCDASV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602471 | |

| Record name | 3'-Acetamido[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893737-78-5 | |

| Record name | 3'-Acetamido[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Acetamidobiphenyl 3 Carboxylic Acid and Analogues

Established Synthetic Routes to 3'-Acetamidobiphenyl-3-carboxylic Acid

The construction of the this compound scaffold can be approached in two primary ways: forming the biphenyl (B1667301) bond between two appropriately substituted benzene (B151609) rings or by creating the amide bond on a pre-existing aminobiphenyl carboxylic acid structure.

Direct Amidation Approaches to Biphenyl Carboxylic Acids

Direct amidation involves the formation of an amide bond from a carboxylic acid and an amine. In the context of synthesizing this compound, this approach would typically involve the acetylation of a 3'-aminobiphenyl-3-carboxylic acid precursor. The direct condensation of carboxylic acids and amines is possible but often requires high temperatures (>160 °C) to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. encyclopedia.pub

Catalytic methods provide a more efficient and milder alternative. Boron-based catalysts, such as boric acid and borate (B1201080) esters, have proven effective for direct amide bond formation. encyclopedia.pubmdpi.com These reactions often proceed under dehydrative conditions, sometimes requiring azeotropic removal of water to drive the reaction to completion. Another approach involves the use of activating agents like trichlorotriazine (B8581814) (TCT) or titanium tetrafluoride (TiF4), which facilitate the amidation under milder conditions. mdpi.comresearchgate.net

A common and straightforward laboratory method for this transformation is the reaction of the amine (3'-aminobiphenyl-3-carboxylic acid) with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. This reaction is typically performed in the presence of a base to neutralize the acid byproduct. For instance, reacting a solid aromatic amine with liquid acetic anhydride, followed by evaporation of the acetic acid byproduct and excess anhydride, can yield the solid amide product directly. google.com

Table 1: Selected Catalysts/Reagents for Direct Amidation

| Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Boric Acid | Refluxing toluene (B28343) with water removal | Low cost, readily available | High temperatures often required |

| B(OCH₂CF₃)₃ | MeCN, room temp to reflux | Milder conditions, broad scope | Reagent preparation required |

| TiF₄ | Toluene, reflux | Effective for various substrates | Catalyst can be moisture sensitive |

| Acetic Anhydride | With or without solvent, often with base | High yielding, simple procedure | Can be vigorous, produces acid byproduct |

Suzuki-Miyaura Cross-Coupling Strategies in Biphenyl Synthesis

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for the synthesis of biaryl compounds. ajgreenchem.comarabjchem.org This palladium-catalyzed reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. arabjchem.orgmdpi.com Its advantages include mild reaction conditions, commercial availability of reagents, tolerance of a wide range of functional groups, and generally high yields. ajgreenchem.com

For the synthesis of this compound, a convergent strategy using the Suzuki-Miyaura reaction is highly effective. This involves coupling two functionalized benzene rings, for example:

Route A: Coupling of 3-carboxyphenylboronic acid with N-(3-bromophenyl)acetamide .

Route B: Coupling of (3-acetamidophenyl)boronic acid with 3-bromobenzoic acid .

The reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precursor like Pd(OAc)₂ or used directly as a complex such as Pd(PPh₃)₄. ajgreenchem.comresearchgate.net A base (e.g., K₂CO₃, Na₂CO₃, CsF) is essential for the catalytic cycle, and the reaction is carried out in a suitable solvent system, often a mixture of an organic solvent like dioxane, dimethoxyethane (DME), or toluene, and water. researchgate.netacs.orgmdpi.com The use of Pd/C as a catalyst has also been reported, offering advantages in terms of cost and ease of removal of palladium residues from the final product. acs.org

Table 2: Typical Suzuki-Miyaura Reaction Conditions for Biphenyl Carboxylic Acid Synthesis

| Palladium Catalyst | Base | Solvent System | Temperature | Typical Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 80 °C | Good to Excellent ajgreenchem.com |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C | High mdpi.com |

| Pd/C | Na₂CO₃ | MeOH / H₂O | Reflux | High acs.org |

Alternative Synthetic Pathways for Biphenyl Derivatives

While the Suzuki-Miyaura coupling is prevalent, other methods exist for the synthesis of the biphenyl scaffold. These can be valuable alternatives depending on substrate availability and desired functional group compatibility. arabjchem.org

Ullmann Reaction: This classic method involves the copper-catalyzed coupling of two aryl halides. It typically requires high temperatures and is often limited to electron-deficient aryl halides.

Stille Coupling: This reaction couples an organotin compound with an organohalide, catalyzed by palladium. It is highly versatile but is limited by the toxicity of the organotin reagents. arabjchem.org

Gomberg-Bachmann Reaction: This pathway involves the diazotization of an aniline (B41778) derivative followed by an alkali-induced coupling with another aromatic ring. Yields are often moderate, and the reaction can lack regioselectivity. arabjchem.org

Oxidative Dimerization: Direct dimerization of benzene can be achieved using palladium catalysts in the presence of a co-catalyst and an oxidant, though selectivity for unsymmetrical biphenyls is a major challenge. arabjchem.org

These alternative methods underscore the diverse toolkit available to synthetic chemists for constructing the core biphenyl structure, although for a specific, highly functionalized target like this compound, the Suzuki-Miyaura reaction generally offers the most direct and efficient route. arabjchem.org

Chemical Transformations and Derivatization Strategies for this compound

Once synthesized, this compound can undergo further chemical transformations at its various functional groups and on the biphenyl scaffold itself, allowing for the creation of a diverse range of analogues.

Oxidative Reactions of the Biphenyl Scaffold

The biphenyl scaffold can be subjected to oxidative reactions, which can lead to cyclization or the introduction of new functional groups. Oxidative cyclization is a powerful tool in the synthesis of complex polycyclic compounds. mdpi.com These reactions often utilize hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), or transition metal catalysts. nih.govrsc.org

For a molecule like this compound, oxidative conditions could potentially induce an intramolecular cyclization, especially if the amide or carboxylic acid group can act as a nucleophile attacking an activated position on the adjacent aromatic ring. nih.govnih.gov For instance, PIFA is known to mediate the ring-closing of N-arylcarboxamides to form spirocyclic or quinolinone structures. rsc.org The specific outcome would depend heavily on the reaction conditions and the relative positioning of the functional groups. Such transformations can dramatically alter the molecular architecture, converting the flexible biphenyl scaffold into a more rigid, polycyclic system. nih.gov

Reductive Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is readily transformed via reduction into a primary alcohol, providing a key functional group handle for further derivatization. Several reagents are effective for this transformation.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and non-selective reducing agent that efficiently reduces carboxylic acids, esters, and amides to their corresponding alcohols or amines. chemistrysteps.commasterorganicchemistry.comharvard.edu The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and hydrolyze the intermediate aluminum salts. masterorganicchemistry.comharvard.edu

Borane (B79455) (BH₃): Borane, often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is another effective reagent for reducing carboxylic acids. commonorganicchemistry.comkhanacademy.org A key advantage of borane is its chemoselectivity; it can reduce carboxylic acids in the presence of other reducible functional groups like esters. harvard.educommonorganicchemistry.com This selectivity makes it a valuable tool in multi-step synthesis.

The reduction of this compound would yield (3'-(acetamido)-[1,1'-biphenyl]-3-yl)methanol. This transformation converts the acidic carboxyl group into a neutral alcohol, which can then participate in reactions such as esterification, etherification, or conversion to an alkyl halide.

Table 3: Common Reagents for Carboxylic Acid Reduction

| Reducing Agent | Solvent | Selectivity | Key Features |

|---|---|---|---|

| LiAlH₄ | Diethyl Ether, THF | Low (reduces many carbonyls) | Very powerful, highly reactive with protic solvents masterorganicchemistry.comharvard.edu |

| BH₃·THF | THF | High (selective for acids over esters) | Less reactive than LiAlH₄, easier to handle harvard.educommonorganicchemistry.com |

| BH₃·SMe₂ | THF, Toluene | High (selective for acids over esters) | More stable and concentrated than BH₃·THF, has an unpleasant odor commonorganicchemistry.com |

Nucleophilic and Electrophilic Substitution Reactions on the Biphenyl Core

The biphenyl core of this compound possesses two aromatic rings with distinct electronic properties due to the attached functional groups. The reactivity of this core towards substitution reactions is complex, governed by the directing and activating or deactivating effects of both the acetamido and carboxylic acid groups.

Electrophilic Aromatic Substitution:

Electrophilic substitution involves an electrophile replacing an atom, typically hydrogen, on an aromatic ring. numberanalytics.comnumberanalytics.com The outcome of such reactions on the this compound backbone is dictated by the substituent effects.

The Carboxyl Group (-COOH): This group is electron-withdrawing and acts as a deactivating, meta-directing group. numberanalytics.combritannica.com It reduces the electron density of the aromatic ring it is attached to (the phenyl ring at position 3), making it less susceptible to electrophilic attack than benzene itself. britannica.com Any substitution will be directed to the positions meta to the carboxyl group (positions 2, 4, and 6).

The Acetamido Group (-NHCOCH₃): This group is an electron-donating, activating group. It increases the electron density of the ring it is attached to (the phenyl ring at position 3'), making it more reactive towards electrophiles. It directs incoming electrophiles to the ortho and para positions (positions 2', 4', and 6').

The interplay of these effects means that electrophilic substitution will preferentially occur on the activated ring containing the acetamido group. For example, in a nitration reaction, the nitro group would be directed to the positions ortho or para to the acetamido group. Friedel-Crafts reactions are generally unsuccessful on rings bearing strongly deactivating groups like a carboxylic acid. britannica.com

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAᵣ) is less common for simple aromatic rings and typically requires the presence of strong electron-withdrawing groups and a good leaving group (like a halogen) on the ring. The biphenyl core of this compound, without further modification, is not highly susceptible to SNAᵣ. However, the principles of nucleophilic acyl substitution on the carboxylic acid group are highly relevant and discussed in subsequent sections. masterorganicchemistry.comresearchgate.net

Advanced Derivatization Techniques for Carboxylic Acids

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives, such as esters and amides. researchgate.netorganic-chemistry.org This transformation, a type of nucleophilic acyl substitution, generally requires the activation of the carboxyl group's hydroxyl (-OH) because it is a poor leaving group. libretexts.orgtcichemicals.com

Condensing agents, or coupling reagents, are widely used to facilitate the formation of amide and ester bonds under mild conditions by activating the carboxylic acid. tcichemicals.com These reagents convert the hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by an amine or alcohol. libretexts.org

One of the most common families of condensing agents is carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). tcichemicals.com The reaction mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by a nucleophile (e.g., an amine to form an amide), and the carbodiimide is released as a urea (B33335) byproduct (e.g., dicyclohexylurea). libretexts.org To improve reaction efficiency and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with EDC. tcichemicals.com

Other reagents, such as those based on phosphonium (B103445) salts or borate esters like B(OCH₂CF₃)₃, have also been developed for direct amidation, offering high yields and operational simplicity. tcichemicals.comnih.gov

| Condensing Agent | Common Additive | Application | Byproduct Characteristics |

| Dicyclohexylcarbodiimide (DCC) | None or DMAP | Amide/Ester Synthesis | Dicyclohexylurea (solid, removed by filtration) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt) | Peptide/Amide/Ester Synthesis | Water-soluble urea (removed by aqueous workup) tcichemicals.com |

| Bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | None needed | Peptide/Amide Synthesis | Water-soluble phosphine (B1218219) oxide |

| B(OCH₂CF₃)₃ (Borate Ester) | None needed | Direct Amidation | Borate-derived species (removed by washes) nih.gov |

Derivatization of the carboxylic acid group with specialized reagents can be used to introduce reporter groups (fluorophores) or chiral auxiliaries. This is particularly valuable in analytical chemistry for enhancing detection sensitivity and for separating enantiomers via chromatography. documentsdelivered.commdpi.com

For sensitive detection, especially in High-Performance Liquid Chromatography (HPLC), fluorescent derivatization reagents are employed. researchgate.net These reagents typically contain a highly fluorescent moiety and a reactive group that couples with the carboxylic acid. psu.edursc.org For instance, chiral reagents possessing a dansyl fluorophore, such as d- and l-1-(4-dansylaminophenyl)ethylamine (DAPEA), can be reacted with a carboxylic acid in the presence of condensing agents (e.g., 2,2-dipyridyl disulfide and triphenylphosphine) to form diastereomeric amide derivatives. documentsdelivered.com These diastereomers can then be separated on a standard reversed-phase HPLC column and detected with high sensitivity using a fluorescence detector. documentsdelivered.comrsc.org

| Reagent Type | Example Reagent | Purpose | Detection Method |

| Fluorescent | Dansyl-containing amines (e.g., DAPEA) documentsdelivered.com | Enhanced sensitivity for HPLC analysis | Fluorescence Detection |

| Chiral & Fluorescent | D-DBD-APy, L-NBD-APy rsc.org | Enantiomeric separation and sensitive detection | Fluorescence Detection |

| Mass Spectrometry Enhancing | 2-Picolylamine (PA) researchgate.net | Increased signal in positive-ion ESI-MS/MS | Mass Spectrometry |

The synthesis of amides and esters from carboxylic acids proceeds through a nucleophilic acyl substitution mechanism. uomustansiriyah.edu.iq Direct reaction is often difficult because amines, being basic, can deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated."

Activation can be achieved by converting the carboxylic acid into a more reactive derivative. A common method is the conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The acid chloride is highly electrophilic and reacts readily with amines or alcohols to yield the corresponding amides or esters. uomustansiriyah.edu.iq

Alternatively, condensing agents, as described in section 2.2.4.1, form an activated intermediate in situ. The O-acylisourea formed with DCC, for example, is essentially an activated ester. libretexts.org This intermediate is highly reactive towards nucleophiles. The formation of amides is a key reaction, as the amide bond is central to the structure of peptides and many pharmaceuticals. iajpr.com The use of coupling reagents provides a mild and efficient one-pot procedure for these transformations, avoiding the need to isolate harsh intermediates like acid chlorides. iajpr.com

Methodological Considerations in Synthetic Protocols

The successful synthesis of a target molecule like this compound relies on the careful execution and monitoring of each step. A critical aspect of this process is the validation of intermediates and the assessment of product purity. mdpi.com The presence of unreacted starting materials, byproducts, or process-related impurities can affect the yield and quality of the final product and complicate subsequent steps. chemmethod.com

A multi-technique approach is typically employed for validation and purity assessment:

Chromatography: Techniques like Thin-Layer Chromatography (TLC) are used for rapid, qualitative monitoring of reaction progress. High-Performance Liquid Chromatography (HPLC) is a powerful quantitative tool for determining the purity of intermediates and final products, capable of separating the target compound from closely related impurities. mdpi.comchemmethod.com

Spectroscopy:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for structural elucidation, providing detailed information about the molecular framework and confirming the identity of synthetic intermediates.

Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming that the desired transformation (e.g., addition of a group, formation of an amide) has occurred. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. nih.gov

Infrared (IR) Spectroscopy: Useful for identifying the presence or disappearance of key functional groups. For instance, during the conversion of the carboxylic acid to an ester, one would monitor the disappearance of the broad O-H stretch of the acid and the appearance of the new C-O stretch of the ester. nih.gov

For chiral molecules, assessing enantiomeric purity is also crucial. This is often accomplished by HPLC using a chiral stationary phase or by derivatizing the compound with a chiral reagent (as described in 2.2.4.2) to form diastereomers that can be separated on a standard column. documentsdelivered.com

Approaches to Resolve Reported Data Discrepancies in Synthetic Outcomes

In the synthesis of biphenyl compounds via Suzuki-Miyaura coupling, discrepancies in reported yields and product purity can arise from several side reactions. yonedalabs.com One common issue is the dehalogenation of the aryl halide starting material. yonedalabs.com This results in the formation of a biphenyl byproduct lacking the intended substituent from the aryl halide. Another potential side reaction is protodeboronation, where the boronic acid is replaced by a hydrogen atom, leading to the formation of undesired byproducts. yonedalabs.com The presence of certain structural features, such as heteroatoms in the aromatic ring, can sometimes accelerate this process. yonedalabs.com

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly influence the prevalence of these side reactions. numberanalytics.com For instance, the use of sterically bulky ligands on the palladium catalyst can sometimes minimize the formation of unwanted side products. numberanalytics.com Careful control of the reaction temperature and stoichiometry of the reactants is also crucial for achieving reproducible results.

Discrepancies can also stem from the subsequent amidation step if the synthesis involves the acetylation of an amino-biphenyl carboxylic acid. The reactivity of the amine can be influenced by the electronic properties of the biphenyl system. Incomplete acetylation or the formation of di-acetylated products could lead to variations in the final product composition. The choice of acetylating agent and reaction conditions must be carefully optimized to ensure complete and selective N-acetylation.

To resolve such discrepancies, a thorough analysis of the reaction mixture using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is essential to identify and quantify the main product and any byproducts. Based on this analysis, systematic optimization of the reaction parameters can be undertaken. A design of experiments (DoE) approach can be a powerful tool to efficiently explore the effects of multiple variables and identify the optimal conditions for maximizing the yield and purity of the desired product.

Optimization of Chromatographic Purification for the Compound

The purification of this compound, being a polar aromatic carboxylic acid, presents specific challenges. teledyneisco.com Column chromatography is a standard method for the purification of such compounds. nih.gov

For normal-phase chromatography using silica (B1680970) gel, the acidic nature of the carboxylic acid group can lead to strong interactions with the stationary phase, resulting in peak tailing and poor separation. To mitigate this, a small amount of an acidic modifier, such as acetic acid or formic acid, is often added to the mobile phase. nih.gov

Reversed-phase chromatography, particularly using a C18 stationary phase, is a highly effective technique for purifying aromatic carboxylic acids. teledyneisco.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention of the compound can be controlled by adjusting the pH of the aqueous component of the mobile phase. nih.gov By using a buffer to maintain a pH below the pKa of the carboxylic acid, the compound will be in its protonated, less polar form, leading to stronger retention on the nonpolar stationary phase. Gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to achieve good separation from impurities with different polarities. nih.gov

Ion-exchange chromatography can also be a valuable tool for the purification of carboxylic acids. nih.gov In this technique, the compound is retained on a stationary phase containing charged functional groups. Elution is then achieved by changing the pH or the ionic strength of the mobile phase.

Recrystallization is another important purification technique for solid compounds like this compound. ucalgary.ca The choice of solvent is critical for successful recrystallization. ucalgary.ca A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing aromatic carboxylic acids include aqueous ethanol, benzene/petroleum ether mixtures, or acetic acid. reddit.comgoogle.com

The optimization of any purification method involves a systematic approach to select the appropriate stationary phase, mobile phase composition, and other parameters to achieve the desired purity with a good recovery of the final product.

Data Tables

Table 1: Proposed Suzuki-Miyaura Coupling Reaction Conditions

| Parameter | Condition |

| Aryl Halide | 3-Bromobenzoic acid |

| Arylboronic Acid | (3-Acetamidophenyl)boronic acid |

| Catalyst | Pd(PPh₃)₄ (0.01 - 0.05 mol%) |

| Base | K₂CO₃ or Na₂CO₃ (2 equivalents) |

| Solvent | Dioxane/Water or Toluene/Water |

| Temperature | 80-110 °C |

| Reaction Time | 4-24 hours |

Table 2: Typical Parameters for Reversed-Phase HPLC Purification

| Parameter | Condition |

| Stationary Phase | C18 silica gel |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or Trifluoroacetic Acid |

| Elution Mode | Gradient elution (e.g., 10-90% B over 30 minutes) |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

Mechanistic Investigations of 3 Acetamidobiphenyl 3 Carboxylic Acid Reactivity

Intrinsic Reactivity Profile of the Acetamido and Carboxylic Acid Functional Groups

The chemical character of 3'-Acetamidobiphenyl-3-carboxylic acid is a composite of the individual reactivities of the acetamido and carboxylic acid functionalities, modulated by the electronic and steric influences of the biphenyl (B1667301) core.

The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing its electron density and thus its nucleophilicity. However, the acetyl portion of the group is electron-withdrawing, which tempers the activating effect of the amino moiety. In the context of the biphenyl system, the acetamido group on one ring can influence the electronic properties of the other ring, albeit to a lesser extent than substituents on the same ring.

The carboxylic acid group (-COOH) , conversely, is a deactivating, meta-directing group. numberanalytics.com The carbonyl and hydroxyl moieties are electron-withdrawing, reducing the electron density of the aromatic ring and making it less susceptible to electrophilic attack. numberanalytics.com The reactivity of the carboxylic acid group itself is centered on the electrophilic carbonyl carbon and the acidic proton of the hydroxyl group. numberanalytics.com

The biphenyl scaffold introduces additional complexity. The two phenyl rings are not always coplanar, and the degree of twisting can be influenced by the presence of substituents, leading to steric hindrance that can affect reaction rates. wikipedia.orgnumberanalytics.com Electronically, the two rings can communicate, allowing the electronic effects of a substituent on one ring to be transmitted to the other. pearson.com

A summary of the intrinsic properties of the functional groups is presented in the table below.

| Functional Group | Electronic Effect on Aromatic Ring | Directing Effect | Key Reactive Site(s) |

| Acetamido (-NHCOCH₃) | Activating (overall) | Ortho, Para | Nitrogen lone pair, Carbonyl carbon |

| Carboxylic Acid (-COOH) | Deactivating | Meta | Carbonyl carbon, Acidic proton |

Fundamental Reaction Mechanisms Applied to this compound

The functional groups of this compound predispose it to a variety of fundamental organic reactions.

Nucleophilic acyl substitution is a key reaction class for carboxylic acids and their derivatives. pressbooks.pub This reaction proceeds via an addition-elimination mechanism. pressbooks.pub A nucleophile first attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. pressbooks.pub This is followed by the elimination of a leaving group, regenerating the carbonyl double bond. pressbooks.pub The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl chlorides > acid anhydrides > esters > amides. vanderbilt.edu Carboxylic acids themselves are less reactive than acyl chlorides and anhydrides. vanderbilt.edu

For this compound, conversion to a more reactive derivative, such as an acyl chloride (by reaction with thionyl chloride) or an ester, would facilitate nucleophilic acyl substitution reactions.

Esterification of this compound can be achieved through several pathways, most notably the Fischer esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfers and elimination of a water molecule yield the ester. masterorganicchemistry.com The reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. chemguide.co.uk

It is important to note that while the biphenyl structure can introduce steric hindrance, esterification is generally a feasible reaction for biphenyl carboxylic acids. stackexchange.com

Both the amide and potential ester derivatives of this compound can undergo hydrolysis.

Amide hydrolysis can be catalyzed by either acid or base. In acidic conditions, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. masterorganicchemistry.com In both cases, a tetrahedral intermediate is formed, which then collapses to yield a carboxylic acid and an amine (or ammonia). The hydrolysis of amides is generally slower than that of esters.

Ester hydrolysis can also be acid- or base-catalyzed. The acid-catalyzed mechanism is the reverse of Fischer esterification. masterorganicchemistry.com Base-catalyzed hydrolysis, also known as saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. masterorganicchemistry.com This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com

Decarboxylation is the removal of the carboxyl group as carbon dioxide. nih.gov For aromatic carboxylic acids like this compound, this reaction typically requires high temperatures. The mechanism can be influenced by the reaction conditions. For some biphenyl carboxylic acids, decomposition can proceed through decarboxylation to yield the corresponding biphenyl. acs.orgacs.org In some cases, visible light-mediated photoredox catalysis can facilitate the decarboxylation of aryl carboxylic acids under milder conditions. rsc.org

Enzymatic Reaction Mechanisms Involving Carboxylic Acids and Amides

Enzymes can catalyze reactions of carboxylic acids and amides with high specificity and efficiency under mild conditions.

Lipases are enzymes that can catalyze the hydrolysis of esters. nih.gov Lipase-catalyzed hydrolysis of biphenyl esters has been demonstrated, showcasing the potential for enzymatic modification of derivatives of this compound. researchgate.netnih.govresearchgate.net The mechanism of lipase (B570770) catalysis typically involves a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) in the active site. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate and then an acyl-enzyme intermediate. This intermediate is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme.

Amidases and N-acetyltransferases are enzymes that act on amide bonds. N-acetylation is a primary detoxification pathway for aromatic amines in biological systems, catalyzed by N-acetyltransferases. nih.govimrpress.com Fungi have also been shown to N-acetylate aromatic amines. researchgate.netnih.gov The enzymatic hydrolysis of the acetamido group of this compound would involve an amidase, which would catalyze the cleavage of the amide bond to produce 3'-aminobiphenyl-3-carboxylic acid and acetic acid.

The table below summarizes the key enzymes and their potential reactions with this compound or its derivatives.

| Enzyme Class | Potential Reaction | Substrate | Product(s) |

| Lipase | Ester Hydrolysis | Ester derivative of this compound | This compound and an alcohol |

| Amidase | Amide Hydrolysis | This compound | 3'-Aminobiphenyl-3-carboxylic acid and Acetic acid |

| N-Acetyltransferase | N-Acetylation | 3'-Aminobiphenyl-3-carboxylic acid | This compound |

Applications of 3 Acetamidobiphenyl 3 Carboxylic Acid and Its Scaffolds in Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

Functionalized biphenyls are crucial intermediates in organic chemistry, serving as the structural foundation for a wide array of pharmacologically active compounds. The presence of reactive groups on the biphenyl (B1667301) core allows for its use in condensation or coupling reactions to synthesize more complex molecules with novel activities. Carboxylic acids, in particular, are valuable synthetic handles. They can be readily converted into other functional groups such as esters, amides, or acid chlorides, facilitating the construction of larger, more intricate molecular architectures.

For instance, carboxylic acid groups are pivotal in the synthesis of amides, a common linkage in pharmaceutical compounds. The synthesis of 4-Aza-3-oxo-androstane-17β-carboxylic acid highlights its utility as a key intermediate that allows for the convenient one-step preparation of various N-substituted amides by coupling it with appropriate amines. researchgate.net Similarly, other carboxylic acid intermediates, like azetidine-3-carboxylic acid, are instrumental in building immunosuppressive agents. google.com While specific documentation detailing 3'-Acetamidobiphenyl-3-carboxylic acid as a direct intermediate in the synthesis of a named complex molecule is not prevalent in the literature, its structure embodies the necessary functionalities for such applications. The carboxylic acid group provides a site for elongation and connection, while the acetamido group can influence solubility and molecular interactions.

Biphenyl Carboxylic Acid Scaffolds in Medicinal Chemistry Design

The biphenyl scaffold is a privileged structure in medicinal chemistry, frequently appearing in marketed drugs and biologically active molecules. Its ability to position functional groups in a well-defined three-dimensional space makes it ideal for interacting with biological targets like enzymes and receptors.

The versatility of the biphenyl structure is demonstrated by its presence in compounds with a broad spectrum of pharmacological activities. Derivatives of this scaffold have been developed and patented for use as anti-inflammatory, antimicrobial, anticancer, antihypertensive, and immunosuppressant drugs. The biphenyl core acts as a rigid anchor, allowing appended functional groups to adopt specific orientations that are optimal for binding to protein targets. This structural feature is a key component in many pharmaceuticals, where the interaction between the drug molecule and its biological target is highly dependent on the precise spatial arrangement of atoms.

Rational drug design often involves modifying a lead compound to improve its potency and selectivity. Structure-Activity Relationship (SAR) studies are essential in this process, as they correlate changes in a molecule's structure with its biological activity. For biphenyl carboxylic acid scaffolds, SAR studies typically involve altering the substituents on the phenyl rings.

A study on a library of synthesized biphenyl carboxylic acids revealed significant insights into their anticancer properties. The compounds were tested for their in-vitro activity against MCF-7 and MDA-MB-231 breast cancer cell lines. The results, summarized in the table below, show that the nature and position of substituents dramatically affect the compound's efficacy, measured by the half-maximal inhibitory concentration (IC50). For example, a benzyloxy-substituted compound (3j) showed potent activity against both cell lines, whereas a bromo-substituted analogue (3e) was inactive. acs.org Interestingly, the unsubstituted compound (3a) also demonstrated good activity, suggesting that the core biphenyl carboxylic acid structure itself is a strong foundation for biological activity. acs.org

| Compound | Substituent | IC50 against MCF-7 (µM) | IC50 against MDA-MB-231 (µM) | Source |

|---|---|---|---|---|

| 3a | Unsubstituted | 10.14 ± 2.05 | 10.78 ± 2.58 | acs.org |

| 3j | Benzyloxy | 9.92 ± 0.97 | 9.54 ± 0.85 | acs.org |

| - | Chloro | Lower Activity | Lower Activity | acs.org |

| - | Cyano | Lower Activity | Lower Activity | acs.org |

| - | Methoxy | Lower Activity | Lower Activity | acs.org |

| - | Trifluoromethyl | Lower Activity | Lower Activity | acs.org |

| - | Methyl | Lower Activity | Lower Activity | acs.org |

| 3e | Bromo | No Activity | No Activity | acs.org |

These findings underscore the importance of substituent effects in modulating the biological activity of the biphenyl carboxylic acid scaffold.

In medicinal chemistry, scaffold hopping is a powerful strategy used to discover novel compounds by replacing the core structure (scaffold) of a known active molecule with a different one, while aiming to retain or improve biological activity. This technique is often employed to overcome issues with the original scaffold, such as poor metabolic stability or to generate new intellectual property. For a biphenyl-based drug, a scaffold hop might involve replacing one of the phenyl rings with a different aromatic heterocycle, like pyridine (B92270) or thiophene.

Diversity-Oriented Synthesis (DOS) is another key strategy that aims to efficiently generate a library of structurally diverse small molecules. Unlike target-oriented synthesis, which focuses on making a single complex molecule, DOS seeks to explore a wide area of "chemical space". A biphenyl carboxylic acid like this compound can serve as a starting point in a DOS campaign. Through a series of branching reaction pathways, its core structure can be elaborated into a multitude of distinct molecular skeletons, quickly generating a collection of compounds with high skeletal diversity for biological screening.

Contributions to Polymer Science and Material Chemistry

The rigid and geometrically defined nature of the biphenyl backbone makes biphenyl carboxylic acids valuable building blocks in polymer and material science. They are particularly useful as ligands or linkers in the construction of coordination polymers and metal-organic frameworks (MOFs).

Coordination polymers are materials in which metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional networks. Biphenyl polycarboxylic acids are excellent candidates for this purpose because their carboxylate groups can coordinate to metal centers in various ways, while the biphenyl unit acts as a rigid spacer. For example, biphenyl-2,4,2′,4′-tetracarboxylic acid and 2,3′,5,5′-biphenyl tetracarboxylic acid have been used to synthesize a range of 1D, 2D, and 3D coordination networks with metal ions like Co(II) and Mn(II). acs.org The resulting materials can exhibit interesting properties, such as porosity and unique magnetic behavior. iucr.org

Furthermore, hydroxy-substituted biphenyl carboxylic acids have been used as monomers for the synthesis of wholly aromatic copolyesters. These high-performance polymers exhibit excellent thermal stability, with decomposition temperatures often exceeding 450 °C. The incorporation of the biphenyl unit can also increase the glass transition temperature of the polymer and, in some cases, induce anisotropic properties in the polymer melt. While this compound is not a hydroxy-substituted monomer, its structure illustrates the potential of functionalized biphenyl carboxylic acids to serve as precursors for high-performance materials.

Biochemical and Biological Research Orientations Mechanistic and Cellular Focus

Molecular Recognition and Interaction Mechanisms with Biological Targets

The interaction of 3'-Acetamidobiphenyl-3-carboxylic acid with biological targets such as enzymes and receptors is governed by the principles of molecular recognition. The biphenyl (B1667301) core provides a scaffold for the spatial orientation of the acetamido and carboxylic acid functional groups, allowing them to engage in specific non-covalent interactions with amino acid residues within a binding site.

Analysis of Hydrogen Bonding Interactions

Hydrogen bonds are crucial for the specificity and affinity of ligand-protein interactions. In this compound, both the acetamido and carboxylic acid groups are capable of forming hydrogen bonds.

Acetamido Group: The amide functional group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This duality allows it to form robust interactions with a variety of amino acid side chains, such as serine, threonine, asparagine, and glutamine, or with the peptide backbone.

Carboxylic Acid Group: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). In its protonated state, it can form a classic hydrogen bond dimer with another carboxylic acid or interact with other hydrogen bond acceptors. When deprotonated to a carboxylate anion, the two oxygen atoms become strong hydrogen bond acceptors.

The potential for these interactions is fundamental to the binding of the molecule to its biological targets.

Role of Ionic Interactions in Binding Affinity

At physiological pH, the carboxylic acid group of this compound is expected to be deprotonated, forming a negatively charged carboxylate ion. This negative charge can participate in strong ionic interactions, also known as salt bridges, with positively charged amino acid residues like lysine, arginine, and histidine within a protein's binding pocket. These ionic interactions can significantly contribute to the binding affinity and stability of the ligand-protein complex.

The following table illustrates the potential non-covalent interactions of this compound's functional groups with amino acid residues in a hypothetical binding site.

| Functional Group | Interaction Type | Potential Interacting Amino Acid Residues |

| Acetamido (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine |

| Acetamido (C=O) | Hydrogen Bond Acceptor | Arginine, Lysine, Asparagine, Glutamine |

| Carboxylic Acid (O-H) | Hydrogen Bond Donor | Aspartate, Glutamate, Histidine |

| Carboxylic Acid (C=O) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine |

| Carboxylate (COO⁻) | Ionic Interaction | Arginine, Lysine, Histidine |

| Biphenyl Rings | Hydrophobic/π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

Modulation of Enzyme and Receptor Activities by Biphenyl Carboxylic Acids

Biphenyl carboxylic acids are known to modulate the activity of various enzymes and receptors. For instance, some derivatives of biphenyl-4-carboxylic acid have been synthesized and evaluated for their anti-inflammatory activity, which is often mediated through the inhibition of enzymes like cyclooxygenase (COX). researchgate.net The binding of these molecules to the active site of an enzyme can prevent the substrate from binding, thereby inhibiting the enzyme's catalytic activity.

Similarly, biphenyl derivatives can act as antagonists or allosteric modulators of receptors. For example, novel derivatives of indole-3-carboxylic acid have shown high affinity for the angiotensin II receptor 1 (AT1), acting as antagonists with potential antihypertensive effects. nih.gov The interaction with the receptor is often driven by a combination of hydrophobic, hydrogen bonding, and ionic interactions.

Mechanistic Studies on Antimicrobial Efficacy

While specific data on this compound is not available, related compounds have demonstrated antimicrobial properties. For example, coumarin-3-carboxylic acid has been shown to possess strong antibacterial activity against various plant pathogens. frontiersin.orgnih.gov Mechanistic studies on such compounds often reveal that they exert their antimicrobial effects through multiple mechanisms.

One common mechanism is the disruption of the bacterial cell membrane integrity. nih.gov Carboxylic acids can insert into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately cell death. Another potential mechanism is the inhibition of essential bacterial enzymes. For instance, some antibacterial agents target enzymes involved in DNA synthesis and replication. mdpi.com

The following table provides an illustrative example of the minimum inhibitory concentrations (MICs) for a hypothetical biphenyl carboxylic acid derivative against common bacterial strains, demonstrating potential antimicrobial efficacy.

| Bacterial Strain | Illustrative MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Enterococcus faecalis | 8 |

Investigation of Anti-inflammatory Pathways

The anti-inflammatory activity of biphenyl carboxylic acids is a well-documented area of research. ajgreenchem.comnih.gov The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) with a carboxylic acid moiety is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, important mediators of inflammation. researchgate.net

In addition to COX inhibition, other anti-inflammatory pathways could be modulated. For example, some compounds can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) or modulate the activity of immune cells. nih.govmdpi.com The acetamido group in this compound may also contribute to its anti-inflammatory potential, as seen in other acetamide (B32628) derivatives.

Assessment of Antioxidant Activity

Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. mdpi.com The mechanism of antioxidant action for many compounds involves the donation of a hydrogen atom or an electron to neutralize free radicals. nih.gov The presence of an acetamido group has been shown in some molecular structures to contribute to antioxidant activity. researchgate.net

The following table shows hypothetical antioxidant activity data for a related acetamidophenyl derivative, illustrating how its efficacy might be quantified.

| Assay | Illustrative IC50 Value (µM) |

| DPPH Radical Scavenging | 45.8 |

| Ferric Reducing Antioxidant Power (FRAP) | 62.3 |

| ABTS Radical Scavenging | 38.2 |

Impact of Substituent Position on Biological Profile

A comprehensive review of available scientific literature indicates a lack of specific comparative studies on the biological activity of positional isomers of this compound. Research detailing how shifting the acetamido and carboxylic acid groups to different positions on the biphenyl backbone influences the compound's mechanistic and cellular profile is not readily accessible in the public domain.

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the specific arrangement of functional groups on a core scaffold affects a molecule's interaction with biological targets. For a compound like this compound, variations in the positions of the acetamido and carboxylic acid moieties would be expected to significantly alter its electronic distribution, steric profile, and hydrogen bonding capabilities. These changes, in turn, would likely lead to different biological activities and potencies.

While general principles of medicinal chemistry suggest that such positional changes would have a profound biological impact, specific experimental data, including comparative bioactivity tables for isomers of this compound, are not available in the reviewed literature. Therefore, a detailed analysis of the impact of substituent position on the biological profile of this specific compound cannot be provided at this time. Further research and publication of such studies are needed to elucidate these specific structure-activity relationships.

Advanced Analytical and Computational Methodologies for 3 Acetamidobiphenyl 3 Carboxylic Acid Research

Spectroscopic and Diffraction-Based Structural Characterization

The precise structural characterization of 3'-Acetamidobiphenyl-3-carboxylic acid is fundamental to understanding its chemical properties and potential applications. A combination of advanced spectroscopic and diffraction techniques is employed to elucidate its molecular structure at both the atomic and macroscopic levels. These methods provide detailed information on connectivity, three-dimensional arrangement, and molecular mass.

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

In ¹H NMR spectroscopy, the proton of the carboxylic acid group (–COOH) is expected to appear as a broad singlet in the downfield region, typically around 10–12 ppm, due to significant deshielding and hydrogen bonding. libretexts.org The amide proton (–NH) would also resonate downfield. The aromatic protons on the two phenyl rings would produce complex multiplets in the aromatic region (approximately 7.0–8.5 ppm). The methyl protons of the acetamido group (–COCH₃) would appear as a sharp singlet in the upfield region, generally between 2.0 and 2.5 ppm. libretexts.org

In ¹³C NMR spectroscopy, the carbonyl carbons of the carboxylic acid and amide groups are highly deshielded, resonating at approximately 165–185 ppm and 160-180 ppm, respectively. pressbooks.publibretexts.org The aromatic carbons would show a series of signals between 110 and 150 ppm, while the methyl carbon of the acetyl group would be found significantly upfield.

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Carboxylic Acid Proton | ¹H | 10.0 - 12.0 | Broad Singlet | Position is concentration and solvent dependent. pressbooks.pub |

| Amide Proton | ¹H | 7.5 - 9.5 | Singlet | |

| Aromatic Protons | ¹H | 7.0 - 8.5 | Multiplets | Complex splitting patterns due to coupling. |

| Acetyl Protons | ¹H | 2.0 - 2.5 | Singlet | |

| Carboxylic Carbonyl | ¹³C | 165 - 185 | Singlet | Deshielded due to electronegative oxygens. pressbooks.pub |

| Amide Carbonyl | ¹³C | 160 - 180 | Singlet | |

| Aromatic Carbons | ¹³C | 110 - 150 | Multiple Singlets | |

| Acetyl Carbon | ¹³C | 20 - 30 | Singlet |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

In a typical mass spectrum, the molecule would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) or the entire carboxyl group (•COOH, M-45). youtube.com For this compound, cleavage of the amide bond could also occur. The base peak in the mass spectra of many carboxylic acid derivatives often results from the formation of a stable acylium ion (R-CO⁺). libretexts.org

Tandem mass spectrometry (MS/MS) further refines structural analysis. In an MS/MS experiment, the molecular ion is selectively isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. lew.ro This process helps to confirm the connectivity of the biphenyl (B1667301) rings, the positions of the acetamido and carboxylic acid functional groups, and provides unambiguous structural confirmation.

Interactive Table: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Description | Proposed Fragmentation | Predicted m/z |

| Molecular Ion | [M]⁺ | 255.26 |

| Loss of Hydroxyl Radical | [M-OH]⁺ | 238.26 |

| Loss of Carboxyl Group | [M-COOH]⁺ | 210.26 |

| Loss of Acetyl Group | [M-COCH₃]⁺ | 212.23 |

| Acylium Ion from Carboxyl | [M-OH-CO]⁺ | 210.26 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. researchgate.net This technique provides accurate data on bond lengths, bond angles, and torsion angles within the this compound molecule.

To perform this analysis, a high-quality single crystal of the compound is required. nih.gov The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions can be determined. nih.gov This method would unequivocally establish the planarity of the phenyl rings relative to each other and the conformation of the substituent groups. Furthermore, it would reveal crucial information about intermolecular interactions, such as hydrogen bonding networks formed by the carboxylic acid and amide functional groups, which dictate the crystal packing and influence the material's bulk properties. nih.gov

Chromatographic Analysis and Separation Techniques

Chromatographic methods are essential for the purification, separation, and quantification of this compound from reaction mixtures or biological matrices. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are the primary techniques utilized.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of this polarity.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used in the column. The mobile phase is a mixture of a polar solvent, like water, and a less polar organic solvent, such as acetonitrile (B52724) or methanol. To ensure the carboxylic acid is in its neutral, protonated form and to achieve sharp, symmetrical peaks, an acid modifier like formic acid or trifluoroacetic acid is usually added to the mobile phase. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic rings in the molecule absorb UV light.

Interactive Table: Example HPLC Method for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient elution (e.g., 30-90% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis

For highly sensitive and selective quantitative analysis, HPLC is often coupled with a mass spectrometer, a technique known as Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov This hyphenated technique combines the powerful separation capabilities of HPLC with the precise detection and identification provided by MS. nih.gov

LC-MS is particularly valuable for determining the concentration of this compound in complex samples, such as biological fluids or environmental matrices. nih.govnih.gov After the compound is separated from other components in the sample by the HPLC column, it enters the mass spectrometer's ion source (e.g., electrospray ionization, ESI), where it is ionized. The mass spectrometer then detects the specific m/z of the target compound, providing excellent selectivity and low detection limits. For quantitative studies, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is often used, offering superior sensitivity and accuracy. nih.gov In some cases, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be employed to enhance chromatographic retention and ionization efficiency for carboxylic acids. slu.se

Computational Chemistry Approaches for Understanding this compound

Computational chemistry provides powerful tools for investigating the properties and behavior of molecules like this compound at an atomic level. These theoretical methods complement experimental research by offering insights into electronic structure, molecular dynamics, and intermolecular interactions, which are often difficult to obtain through laboratory techniques alone. By simulating molecular behavior, researchers can predict chemical reactivity, understand conformational preferences, and guide the design of new molecules with desired properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. mdpi.com For this compound, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability and reactivity.

Detailed research findings from DFT studies on related carboxylic acid and acetamide (B32628) derivatives provide a framework for the types of analyses applicable to this compound. nih.govresearchgate.net Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecular surface. nih.gov These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites where the molecule is likely to interact with other chemical species. nih.gov Reactivity descriptors such as ionization potential, electron affinity, and chemical hardness can also be calculated to provide a quantitative measure of the molecule's chemical behavior. mdpi.com These computational approaches are instrumental in predicting how this compound might behave in various chemical reactions. mit.edursc.org

| Parameter | Description | Predicted Value (Illustrative) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 4.7 eV |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. Approximated as -EHOMO. | 6.5 eV |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. Approximated as -ELUMO. | 1.8 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 3.2 D |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which has rotational freedom around the bond connecting the two phenyl rings, MD simulations are invaluable for exploring its conformational landscape. nih.gov These simulations can reveal the most stable three-dimensional arrangements (conformations) of the molecule and the energy barriers between them.

The simulation tracks the trajectories of atoms, providing insights into how the molecule behaves in different environments, such as in a vacuum or in a solvent like water. nih.gov The study of solvation effects is crucial, as the interactions between a molecule and the surrounding solvent can significantly influence its conformation and properties. nih.govresearchgate.net For this compound, MD simulations can model the formation of hydrogen bonds between its carboxylic acid and acetamide groups and water molecules, creating a "solvation shell" that affects its solubility and stability.

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Force Field | A set of parameters used to calculate the potential energy of the system. | GAFF2, CHARMM |

| Solvent Model | A model representing the solvent molecules (e.g., water). | TIP3P |

| System Size | The dimensions of the simulation box containing the molecule and solvent. | ~50 Å x 50 Å x 50 Å |

| Simulation Time | The total duration of the simulated physical time. | 100 ns |

| Temperature | The temperature at which the simulation is run. | 300 K |

| Pressure | The pressure at which the simulation is run. | 1 atm |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is central to drug discovery for predicting how a potential drug molecule might interact with a biological target. nih.gov For this compound, molecular docking can be used to screen potential protein targets and to understand the molecular basis of its binding affinity. nih.gov

The process involves generating various possible conformations of the ligand within the binding site of the protein. These poses are then "scored" using a function that estimates the binding energy; lower scores typically indicate more favorable binding. scienceopen.com The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. dovepress.com

For example, the carboxylic acid group of this compound could form hydrogen bonds with polar amino acid residues like serine or histidine in a protein's active site, while the biphenyl rings might engage in hydrophobic interactions with nonpolar residues. dovepress.com Analyzing these interactions provides critical information for understanding the ligand's specificity and for designing modifications to improve its binding potency. nih.gov

| Parameter | Description | Example Finding |

|---|---|---|

| Binding Energy/Score | An estimation of the binding affinity between the ligand and protein. | -8.5 kcal/mol |

| Hydrogen Bonds | Key stabilizing interactions involving hydrogen atoms. | Carboxylic acid group forms H-bonds with Serine 289 and Histidine 449. |

| Hydrophobic Interactions | Interactions between nonpolar groups. | Biphenyl rings interact with Leucine 330 and Phenylalanine 363. |

| Interacting Residues | The specific amino acids in the protein's binding pocket that interact with the ligand. | Ser289, His323, His449, Leu330, Phe363 |

In Silico Prediction and Experimental Validation of Chemical Behavior

In silico methods, encompassing the computational techniques described above, play a crucial role in modern chemical and biological research by enabling the prediction of a compound's behavior before it is synthesized or tested in a lab. nih.gov This predictive approach accelerates research by focusing experimental efforts on the most promising candidates. nih.govrsc.org The process involves a synergistic cycle of computational prediction followed by experimental validation. nih.gov

For this compound, an in silico workflow might begin with predicting its potential biological targets using molecular docking against a library of proteins. nih.gov Once a high-scoring target is identified, its chemical properties, such as absorption and distribution, can be predicted. The next step is to synthesize the compound and perform in vitro experiments to validate these predictions. nih.gov For instance, if docking predicts that the compound inhibits a specific enzyme, an enzymatic assay would be conducted to measure its inhibitory activity (e.g., its IC50 value). nih.gov

A strong correlation between the predicted and experimental results builds confidence in the computational models and validates the predicted mechanism of action. chemrxiv.org This integrated approach, combining computational predictions with targeted experiments, is a highly efficient strategy for exploring the chemical and biological properties of molecules like this compound. nih.gov

| Step | In Silico Method | Objective | Experimental Validation |

|---|---|---|---|

| 1 | Target Prediction/Molecular Docking | Identify potential biological protein targets for the compound. | In vitro binding assays (e.g., fluorescence polarization). |

| 2 | Reactivity Prediction (DFT) | Predict the most likely sites of metabolic transformation. | Metabolite identification studies using mass spectrometry. |

| 3 | Pharmacokinetic Prediction | Estimate properties like absorption, distribution, metabolism, and excretion (ADME). | Cell-based permeability assays (e.g., Caco-2) and liver microsome stability assays. |

| 4 | Biological Activity Prediction | Predict the effect of the compound on a biological pathway. | Cell-based functional assays (e.g., reporter gene assays, proliferation assays). nih.gov |

Q & A

Basic: What are the established synthetic routes for 3'-Acetamidobiphenyl-3-carboxylic acid, and how are intermediates validated?

Methodological Answer:

The synthesis typically involves coupling biphenyl precursors with acetamide and carboxyl functionalities. For example:

- Step 1: Suzuki-Miyaura cross-coupling of halogenated biphenyl derivatives with acetamide-bearing boronic acids to introduce the acetamide group.

- Step 2: Carboxylation via oxidation or hydrolysis of nitrile/ester intermediates.

- Validation: Intermediates are characterized using /-NMR (≥95% purity) and HPLC (retention time consistency). Commercial availability (e.g., TRC catalog number A141880-100mg ) confirms feasibility, though synthetic protocols require optimization for yield and scalability.

Advanced: How can discrepancies in reported melting points or spectral data for this compound be resolved?

Methodological Answer:

Contradictions arise from polymorphic forms or impurities. To address this:

- Differential Scanning Calorimetry (DSC): Compare thermal profiles (e.g., melting points in for biphenylcarboxylic acid analogs: 164–169°C vs. 225–226°C) to identify polymorphs .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion integrity to rule out degradation.

- Recrystallization: Test solvents (e.g., ethanol/water) to isolate stable crystalline forms and re-analyze.

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at –20°C in airtight, amber vials to prevent photodegradation.

- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the acetamide group.

- Validation: Monitor stability via monthly HPLC analysis (e.g., ±2% peak area deviation over 6 months) .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electron density maps to identify electrophilic sites (e.g., carbonyl carbon in the acetamide group).

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (water, DMSO) to assess hydrolysis susceptibility.

- Validation: Compare predictions with experimental kinetic studies (e.g., LC-MS monitoring of degradation products).

Advanced: What strategies optimize chromatographic separation of this compound from structurally similar impurities?

Methodological Answer:

- HPLC Method Development:

- Column: C18 with 3 µm particle size for high resolution.

- Mobile Phase: Gradient elution (0.1% formic acid in water/acetonitrile) to resolve biphenyl analogs (e.g., lists hydroxy/methyl derivatives with similar retention profiles) .

- Detection: UV at 254 nm (aromatic ring absorbance) and 210 nm (carboxyl group).

- Validation: Spike samples with impurities (e.g., 4’-Acetamidobiphenyl-3-carboxylic acid, CAS 893737-71-8 ) to confirm baseline separation.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles (per MedChemExpress guidelines for structurally related azetidine derivatives) .

- Ventilation: Use fume hoods during weighing to avoid inhalation (powder form).

- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

- Target Modifications:

- Replace the acetamide group with sulfonamide (to enhance hydrogen bonding).

- Introduce electron-withdrawing groups (e.g., nitro) to the biphenyl core to alter electron density.

- Validation: Test modified analogs in receptor-binding assays (e.g., fluorescence polarization for affinity measurements) and compare with parent compound solubility (logP calculations).

Advanced: What analytical techniques quantify trace impurities (<0.1%) in bulk samples?

Methodological Answer:

- LC-MS/MS: Use multiple reaction monitoring (MRM) for selective detection of impurities (e.g., lists hydroxylated byproducts as common contaminants) .

- NMR Relaxation Editing: Suppress signals from the main compound to enhance impurity visibility.

- Validation: Spike recovery tests (80–120% acceptable range) and LOQ determination (≤0.05%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.